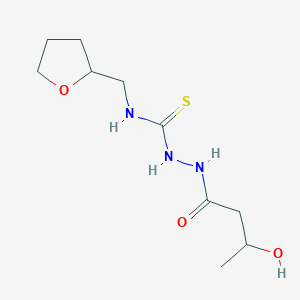![molecular formula C20H26N2OS2 B4857325 N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4857325.png)
N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea
Descripción general
Descripción
N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea, commonly referred to as BPTU, is a chemical compound that has been widely used in scientific research for its unique properties. BPTU is a thiourea derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
BPTU's mechanism of action involves its ability to bind to the active site of cytochrome P450 enzymes and acetylcholinesterase. By binding to these enzymes, BPTU inhibits their activity, which leads to a decrease in the metabolism of drugs and an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
BPTU has several biochemical and physiological effects. It has been found to increase the levels of certain hormones, such as testosterone and progesterone, in the body. BPTU has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of several diseases, including cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BPTU in lab experiments is its potency as an inhibitor of cytochrome P450 enzymes and acetylcholinesterase. This property makes it an ideal candidate for studying the metabolism of drugs and the role of acetylcholine in the brain. However, one of the limitations of using BPTU is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the use of BPTU in scientific research. One potential direction is the development of BPTU as a potential treatment for Alzheimer's disease. Another direction is the use of BPTU in the study of the metabolism of drugs and the role of cytochrome P450 enzymes in drug interactions. Additionally, BPTU's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of several diseases, including cancer and cardiovascular diseases.
Conclusion
BPTU is a unique chemical compound that has been widely used in scientific research for its potent inhibitory properties. It has been found to be a potent inhibitor of cytochrome P450 enzymes and acetylcholinesterase, which makes it an ideal candidate for studying the metabolism of drugs and the role of acetylcholine in the brain. BPTU's biochemical and physiological effects make it a potential candidate for the treatment of several diseases, including Alzheimer's disease, cancer, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
BPTU has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs in the body. BPTU has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes BPTU a potential candidate for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-[(4-butoxyphenyl)methylsulfanyl]ethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c1-2-3-14-23-19-11-9-17(10-12-19)16-25-15-13-21-20(24)22-18-7-5-4-6-8-18/h4-12H,2-3,13-16H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLCTDTZZZGJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CSCCNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide](/img/structure/B4857242.png)


![4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4857263.png)
![ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B4857271.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4857272.png)
![2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4857278.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857294.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4857308.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4857309.png)
![isopropyl 4-(4-tert-butylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4857312.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride](/img/structure/B4857317.png)

![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B4857346.png)